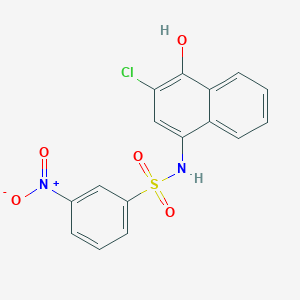
2-bromo-3,4-dihydro-6-hydroxynaphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-3,4-dihydro-6-hydroxynaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenones This compound is characterized by the presence of a bromine atom at the second position, a hydroxyl group at the sixth position, and a ketone group at the first position of the naphthalene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3,4-dihydro-6-hydroxynaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the bromination of 3,4-dihydro-6-hydroxynaphthalen-1(2H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-3,4-dihydro-6-hydroxynaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of 2-bromo-3,4-dihydro-6-oxonaphthalen-1(2H)-one or 2-bromo-3,4-dihydro-6-carboxynaphthalen-1(2H)-one.
Reduction: Formation of 3,4-dihydro-6-hydroxynaphthalen-1(2H)-one.
Substitution: Formation of 2-substituted-3,4-dihydro-6-hydroxynaphthalen-1(2H)-one derivatives.
Applications De Recherche Scientifique
2-bromo-3,4-dihydro-6-hydroxynaphthalen-1(2H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-bromo-3,4-dihydro-6-hydroxynaphthalen-1(2H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the biological context and the specific target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-3,4-dihydro-6-hydroxynaphthalen-1(2H)-one
- 2-fluoro-3,4-dihydro-6-hydroxynaphthalen-1(2H)-one
- 2-iodo-3,4-dihydro-6-hydroxynaphthalen-1(2H)-one
Uniqueness
2-bromo-3,4-dihydro-6-hydroxynaphthalen-1(2H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the compound’s potential pharmacological properties make it a valuable target for medicinal chemistry research.
Propriétés
Formule moléculaire |
C10H9BrO2 |
|---|---|
Poids moléculaire |
241.08 g/mol |
Nom IUPAC |
2-bromo-6-hydroxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H9BrO2/c11-9-4-1-6-5-7(12)2-3-8(6)10(9)13/h2-3,5,9,12H,1,4H2 |
Clé InChI |
FMEHPEBLSCYPQK-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=CC(=C2)O)C(=O)C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-2-[6-[4-(trifluoromethyl)phenyl]-3-pyridyl]-1H-quinolin-4-one](/img/structure/B13913929.png)
![3-[5-[(E)-(6-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13913945.png)

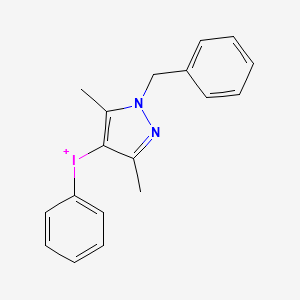

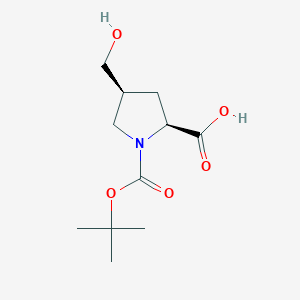
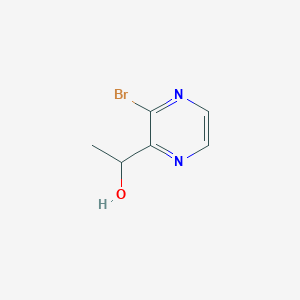
![2-Oxa-5,6-diazaspiro[3.4]octan-7-one](/img/structure/B13913981.png)
![Tert-butyl 5-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate;oxalic acid](/img/structure/B13913993.png)
![5-(4-Bromophenyl)-4-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-6-fluoropyrimidine](/img/structure/B13913994.png)
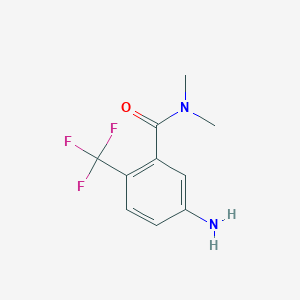
![[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]amine hydrochloride](/img/structure/B13914004.png)
